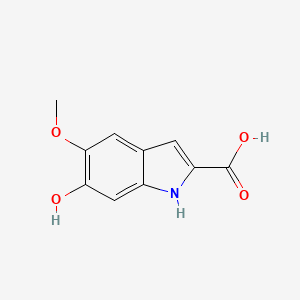

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid

説明

Synthesis Analysis

The synthesis of indolecarboxylic acids, including derivatives similar to 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, has been a subject of interest due to their pharmacological relevance. A concise and regioselective synthesis approach for derivatives like 6-bromo-5-methoxy-1H-indole-3-carboxylic acid highlights the strategic development towards core moieties of naturally occurring compounds such as Herdmanine D. This synthesis involves trifluoroacetylated indole-driven hydrolysis, showcasing the efficient construction of the indolecarboxylic acid framework with selective bromine substitution (Sharma, P., Sharma, N., Kashyap, G., & Bhagat, S., 2020).

Molecular Structure Analysis

Vibrational spectroscopic studies provide insight into the molecular structure of indolecarboxylic acid derivatives. For instance, the complex of 5-methoxyindole-2-carboxylic acid with Zn(II) was synthesized and characterized, offering valuable information about the bonding and molecular geometry through infrared and Raman spectroscopic methods. Such analyses contribute to understanding the molecular interactions and stability of these compounds (Morzyk-Ociepa, B., 2009).

Chemical Reactions and Properties

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids illustrates the chemical reactivity of indolecarboxamide derivatives. This method demonstrates mild and efficient product formation with selective C-C and C-C/C-N bond formation, indicating the versatility of indole derivatives in chemical synthesis and modification (Zheng, J., Zhang, Y., & Cui, S., 2014).

Physical Properties Analysis

The physical properties of indolecarboxylic acid derivatives, such as fluorescence and solvatochromic shifts, are critical for their potential applications. The study of fluorescent carboxylic acid derivatives having the 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety reveals their consistent fluorescence maxima shifts in mediums of higher polarity, indicating their sensitivity to the environment and potential utility in probing molecular interactions (Mitra, A., Ghosh, S., Chakraborty, S., Basu, S., & Saha, C., 2013).

Chemical Properties Analysis

The preparation and properties of hydroxyindole-3-carboxylic acids demonstrate the chemical diversity and functionality of indolecarboxylic acids. Synthesis methods starting from benzyloxyindoles to obtain hydroxyindole-3-carboxylic acids showcase the compound's versatility in derivatization and functionalization, underlining its potential in synthetic and medicinal chemistry (Marchelli, R., Hutzinger, O., & Heacock, R., 1969).

科学的研究の応用

Synthesis and Derivatives

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid and its derivatives have been extensively explored in chemical synthesis. A study by Sharma et al. (2020) developed a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a related compound, showcasing its relevance in the synthesis of Herdmanine D, an anti-inflammatory compound (Sharma, P., Sharma, Nutan, Kashyap, Gunjan, & Bhagat, S. (2020)). Additionally, Wang et al. (2016) discussed the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative, highlighting the compound's role in forming novel indole-benzimidazole derivatives (Wang, Xin-ying, Liu, Yizhou, Xu, Juan, Jiang, Fanwei, & Kang, C. (2016)).

Fluorescent Probes

Research by Mitra et al. (2013) introduced fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety, demonstrating the compound's application in spectroscopic studies (Mitra, A., Ghosh, Sujay, Chakraborty, Suchandra, Basu, S., & Saha, C. (2013)).

Spectroscopy and Computational Studies

Almutairi et al. (2017) focused on methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, characterizing it using various spectroscopic techniques and computational studies. This research provides insight into the electronic nature and potential applications of these compounds (Almutairi, M. S., Xavier, S., Sathish, M., Ghabbour, H., Sebastian, S., Periandy, S., Al-Wabli, Reem I., & Attia, M. (2017)).

Anti-inflammatory Activity

A study by Nakkady et al. (2000) examined the anti-inflammatory activity of various indole derivatives, including 6-methoxy-1-methyl-2,3-diphenyl indol-5-carboxaldehyde, which is structurally related to 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid (Nakkady, S., Fathy, M., Hishmat, O., Mahmond, S. S., & Ebeid, M. (2000)).

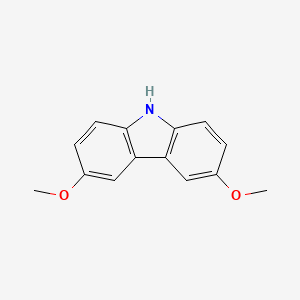

Antioxidant and Cytotoxicity Properties

Goh et al. (2015) explored the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, which could have potential implications for the derivatives of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid (Goh, T. B., Koh, R., Yam, M., Azhar, M. E., Mordi, M., & Mansor, S. (2015)).

特性

IUPAC Name |

6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLUJRYYOCWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180979 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid | |

CAS RN |

2638-99-5 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

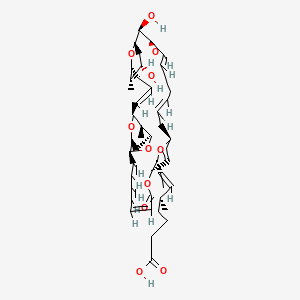

![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)

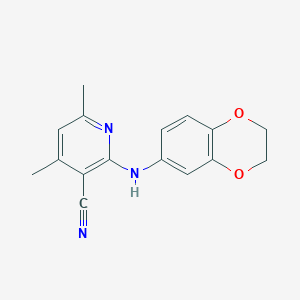

![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)

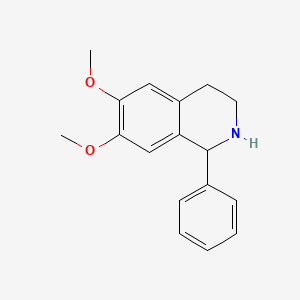

![3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1218451.png)

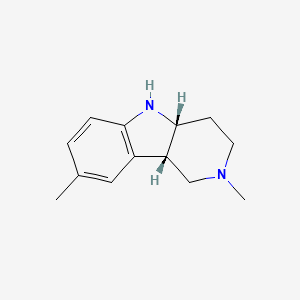

![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)